molecular formula C37H46O15 B1151815 14beta-Benzoyloxy-2-deacetylbaccatin VI CAS No. 705973-69-9

14beta-Benzoyloxy-2-deacetylbaccatin VI

Cat. No.: B1151815
CAS No.: 705973-69-9
M. Wt: 730.8 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

14beta-Benzoyloxy-2-deacetylbaccatin VI is a diterpenoid compound derived from the barks of the Taxus chinensis plant . It is a member of the taxoid family, which is known for its significant biological activities, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves multiple steps, starting from the extraction of natural precursors from the Taxus chinensis plant. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the Taxus chinensis plant, followed by chemical synthesis to enhance yield and purity. The use of bioreactors and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further studied for their biological activities .

Scientific Research Applications

14beta-Benzoyloxy-2-deacetylbaccatin VI has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By stabilizing microtubules, the compound inhibits cell division, leading to apoptosis in cancer cells. This mechanism is similar to that of other taxoid compounds, making it a valuable candidate for anti-cancer research .

Comparison with Similar Compounds

  • 14beta-Benzoyloxybaccatin IV
  • 14beta-Benzoyloxy-13-deacetylbaccatin IV

Comparison: 14beta-Benzoyloxy-2-deacetylbaccatin VI is unique due to its specific structural modifications, which enhance its biological activity and stability compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical synthesis and research .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,9,11,12,15-pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46O15/c1-17-26-28(49-20(4)40)31(50-21(5)41)35(9)24(47-18(2)38)15-25-36(16-46-25,52-22(6)42)29(35)30(43)37(45,34(26,7)8)32(27(17)48-19(3)39)51-33(44)23-13-11-10-12-14-23/h10-14,24-25,27-32,43,45H,15-16H2,1-9H3/t24-,25+,27+,28+,29-,30-,31-,32-,35+,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVBWJAVYPFDJ-PRWXGGKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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